
17α-Dutasteride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17α-Dutasteride is a synthetic 4-azasteroid compound primarily used as a medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. It functions as a potent inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a significant role in the development and enlargement of the prostate gland .
Wirkmechanismus
Biochemical Pathways
The primary biochemical pathway affected by 17α-Dutasteride is the conversion of testosterone to DHT by the 5α-reductase enzyme . By inhibiting this enzyme, this compound prevents the conversion of testosterone to DHT, leading to a decrease in DHT levels in the blood by up to 98% . This reduction in DHT levels affects the hormonal balance, particularly in the prostate gland, where DHT plays a crucial role in its development and enlargement .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by the formulation in which it is presented . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Accordingly, dutasteride is dosed in a way that requires at least 3 months of treatment to reach steady-state concentrations .
Result of Action
The primary result of this compound’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) in adult males . By reducing the levels of DHT, this compound helps to decrease the size of an enlarged prostate, thereby improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering the drug to ensure optimal therapeutic outcomes.
Biochemische Analyse
Biochemical Properties
17α-Dutasteride interacts with 5α-reductase enzymes in a potent, selective, and irreversible manner . These enzymes convert testosterone into DHT . By inhibiting these enzymes, this compound reduces the levels of circulating DHT .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It has been found to have neuroprotective, antioxidant, and anti-inflammatory effects . It also appears effective against glutamate toxicity , and it is capable of restoring altered dopamine activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of 5α-reductase enzymes . These enzymes convert testosterone into DHT . By blocking these enzymes, this compound prevents the conversion of testosterone into DHT, thereby reducing the levels of circulating DHT .
Temporal Effects in Laboratory Settings
These studies suggest that the effects of such compounds can vary based on the duration of exposure .
Dosage Effects in Animal Models
For instance, studies on 17α-estradiol have shown that it can reduce body weight and adiposity at certain dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts testosterone into DHT . This process is mediated by 5α-reductase enzymes . By inhibiting these enzymes, this compound alters this metabolic pathway and reduces the levels of circulating DHT .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17α-Dutasteride involves multiple steps, starting from the appropriate steroidal precursorsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and water, with trifluoroacetic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions: 17α-Dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl groups, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
17α-Dutasteride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of steroidal enzymes.
Biology: The compound is used to investigate the role of DHT in various biological processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating BPH and androgenetic alopecia.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting 5α-reductase
Vergleich Mit ähnlichen Verbindungen
Finasteride: Another 5α-reductase inhibitor, but it selectively inhibits only type II isoform.
Tamsulosin: An alpha-blocker used for treating BPH, but it works through a different mechanism by relaxing the muscles in the prostate and bladder neck
Uniqueness of 17α-Dutasteride: this compound’s ability to inhibit both type I and type II isoforms of 5α-reductase makes it more effective in reducing DHT levels compared to finasteride. This dual inhibition results in a more significant reduction in prostate size and better therapeutic outcomes for patients with BPH .
Biologische Aktivität
17α-Dutasteride is a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and implications in therapeutic applications.
This compound functions primarily by inhibiting both type I and type II isoforms of 5α-reductase, leading to a significant reduction in DHT levels. This dual inhibition is crucial as it addresses the different pathways through which DHT influences prostate growth and function.
- Inhibition of 5α-reductase : By blocking this enzyme, this compound reduces the conversion of testosterone to DHT, thereby lowering circulating levels of this potent androgen.
- Impact on Prostate-Specific Antigen (PSA) : The reduction in DHT levels correlates with decreased PSA levels, a biomarker used to monitor prostate health.
Prostate Cancer
Several studies have evaluated the efficacy of this compound in managing prostate cancer and BPH:
- REDUCE Study : A landmark trial demonstrated that dutasteride significantly reduced the risk of prostate cancer in men with elevated PSA levels. In this study, men receiving dutasteride had a lower incidence of low-grade tumors (Gleason score 5-6) compared to those on placebo (19.9% vs. 25.1%) .
- Serologic Relapse Study : In men with biochemical relapse post-treatment for localized prostate cancer, dutasteride resulted in a significant decrease in serum PSA levels. After treatment, 46% of participants experienced a PSA decline greater than 10%, and 25% had declines exceeding 50% .
- Combination Therapies : Research indicates that combining dutasteride with other therapies may enhance its effectiveness. For instance, dutasteride combined with finasteride showed superior outcomes in managing hair loss compared to either agent alone .
Biological Activity Data
Study | Population | Treatment | Outcome | Results |
---|---|---|---|---|
REDUCE Study | Men with elevated PSA | Dutasteride vs. Placebo | Prostate Cancer Incidence | Lower incidence of Gleason score 5-6 tumors in dutasteride group (19.9% vs. 25.1%) |
Serologic Relapse Study | Men post-radical treatment | Dutasteride | PSA Levels | 46% had >10% decrease; 25% had >50% decrease |
Combination Therapy Study | Postmenopausal women | Dutasteride + Minoxidil vs. Minoxidil alone | Hair Loss Improvement | Higher improvement rates in dutasteride group |
Case Study: Efficacy in Androgenic Alopecia
A case study involving postmenopausal women treated with dutasteride for androgenic alopecia showed promising results. The treatment led to significant hair regrowth after six months, suggesting that the compound's ability to inhibit DHT could be beneficial beyond prostate-related conditions .
Case Study: Long-term Outcomes
In a long-term follow-up study, patients receiving dutasteride maintained lower PSA levels over several years compared to those on placebo, indicating potential long-term benefits in preventing disease progression .
Safety Profile
While this compound is generally well-tolerated, some side effects have been reported:
- Sexual Dysfunction : A notable percentage of patients experienced decreased libido and erectile dysfunction.
- Hormonal Changes : Changes in breast tissue and gynecomastia have also been observed due to altered androgen levels.
Eigenschaften
CAS-Nummer |
1796930-46-5 |
---|---|
Molekularformel |
C27H30F6N2O2 |
Molekulargewicht |
528.539 |
IUPAC-Name |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1 |
InChI-Schlüssel |
JWJOTENAMICLJG-UWKVNAJESA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.